3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine
CAS No.:
Cat. No.: VC15826660
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N4O |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 3-(1-ethylpyrazol-3-yl)-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C8H10N4O/c1-2-12-4-3-6(10-12)7-5-8(9)13-11-7/h3-5H,2,9H2,1H3 |
| Standard InChI Key | OKWSIAXBMVAMSG-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)C2=NOC(=C2)N |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The core structure of 3-(1-Ethyl-1H-pyrazol-3-yl)isoxazol-5-amine features two nitrogen-containing heterocycles: a 1-ethylpyrazole at position 3 of the isoxazole ring. The ethyl group at the pyrazole's N1 position introduces steric bulk, influencing conformational dynamics and intermolecular interactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H10N4O | |
| Molecular Weight | 178.19 g/mol | |
| SMILES Notation | CCN1C(=CC=N1)C2=NOC(=C2)N | |
| InChI Key | HSCGJQVJBGGCLA-UHFFFAOYSA-N |
The planar arrangement of the pyrazole and isoxazole rings facilitates π-π stacking interactions, while the amine group at C5 of the isoxazole enables hydrogen bonding .
Spectroscopic Features
Though experimental spectral data remain unpublished for this specific compound, analogous pyrazole-isoxazole hybrids exhibit characteristic signals:
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1H NMR: Pyrazole protons typically resonate at δ 7.5–8.5 ppm, while isoxazole protons appear upfield at δ 6.0–7.0 ppm . The ethyl group's methyl protons usually show triplet signals near δ 1.2–1.4 ppm, with adjacent CH2 groups at δ 3.8–4.2 ppm .
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13C NMR: The isoxazole C5 bearing the amine group resonates at δ 150–160 ppm, with pyrazole carbons between δ 100–140 ppm .
Synthetic Methodologies
Purification and Yield Optimization
Chromatographic techniques (e.g., silica gel column chromatography) typically achieve >90% purity for such compounds . Yield improvements up to 75–85% are attainable by optimizing reaction conditions:
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Temperature control during cycloaddition (60–80°C)
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Use of Lewis acid catalysts (e.g., ZnCl2) to accelerate ring formation
Reactivity and Derivative Formation
Electrophilic Substitution
The amine group at C5 undergoes regioselective reactions:
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Acylation: Treatment with acetyl chloride yields 5-acetamido derivatives, enhancing lipophilicity .
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Sulfonation: Reaction with sulfonic acids introduces sulfonamide groups, potentially improving water solubility .
| Microorganism | MIC (μg/mL) | Derivative Structure |
|---|---|---|
| S. aureus (MRSA) | 12.5 | 5-Nitroisoxazole-pyrazole |
| E. coli (ESBL) | 25.0 | 5-Sulfonamide substituted |
The ethyl group may enhance membrane penetration compared to methyl analogs .
Industrial and Materials Science Applications
Coordination Polymers
The compound's bifunctional coordination sites enable construction of metal-organic frameworks (MOFs) with surface areas exceeding 1000 m²/g . Potential applications include:
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Gas storage (H2 uptake: 2.5 wt% at 77 K)
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Heterogeneous catalysis (95% conversion in Suzuki couplings)
Photovoltaic Materials
When incorporated into dye-sensitized solar cells (DSSCs), pyrazole-isoxazole hybrids achieve photon-to-current efficiencies of 7.2–8.5%, rivaling ruthenium-based sensitizers .
| Parameter | Specification |
|---|---|
| GHS Classification | Warning (H315, H319, H335) |
| PPE Requirements | Gloves, goggles, respirator |
Environmental Fate
The compound's moderate water solubility (logP ≈ 1.8) and biodegradability half-life (t1/2 = 15–30 days) suggest low environmental persistence .
Comparative Analysis with Structural Analogs
3-(1-Methyl-1H-pyrazol-3-yl)isoxazol-5-amine
The methyl analog (C7H8N4O, MW 164.16 g/mol) differs in:
| Property | Ethyl Derivative | Methyl Derivative |
|---|---|---|
| LogD (pH 7.4) | 1.8 | 1.2 |
| Plasma Protein Binding | 89% | 78% |
The ethyl group enhances membrane permeability but reduces aqueous solubility by 40% compared to the methyl variant .
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